![molecular formula C11H12 B1616943 2,4,5,6-tetrahydro-1H-cyclobuta[f]indene CAS No. 60582-10-7](/img/structure/B1616943.png)
2,4,5,6-tetrahydro-1H-cyclobuta[f]indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5,6-tetrahydro-1H-cyclobuta[f]indene is a chemical compound with the molecular formula C11H12 and a molecular weight of 144.22 g/mol . This compound is known for its unique structure, which includes a cyclobutene ring fused to an indene moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 2,4,5,6-tetrahydro-1H-cyclobuta[f]indene typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of cyclobutene derivatives and indene precursors, which are subjected to cyclization reactions in the presence of catalysts . Industrial production methods may involve large-scale cyclization processes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,4,5,6-tetrahydro-1H-cyclobuta[f]indene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,4,5,6-tetrahydro-1H-cyclobuta[f]indene has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacophore in drug design.
Mechanism of Action
The mechanism of action of 2,4,5,6-tetrahydro-1H-cyclobuta[f]indene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
2,4,5,6-tetrahydro-1H-cyclobuta[f]indene can be compared with other similar compounds, such as:
Indene: A related compound with a similar structure but without the cyclobutene ring.
Cyclobutene: A simpler compound that lacks the indene moiety.
Tetrahydroindene: A compound with a similar structure but different hydrogenation state.
The uniqueness of this compound lies in its fused ring system, which imparts distinct chemical properties and reactivity .
Properties
CAS No. |
60582-10-7 |
|---|---|
Molecular Formula |
C11H12 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
tricyclo[6.3.0.03,6]undeca-1,3(6),7-triene |
InChI |
InChI=1S/C11H12/c1-2-8-6-10-4-5-11(10)7-9(8)3-1/h6-7H,1-5H2 |
InChI Key |
MJAGWIHRUOVQJZ-UHFFFAOYSA-N |
SMILES |
C1CC2=CC3=C(CC3)C=C2C1 |
Canonical SMILES |
C1CC2=CC3=C(CC3)C=C2C1 |
Key on ui other cas no. |
60582-10-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


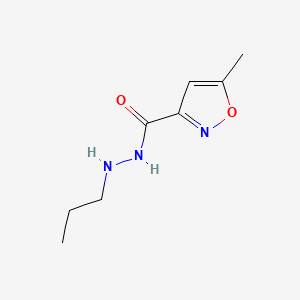

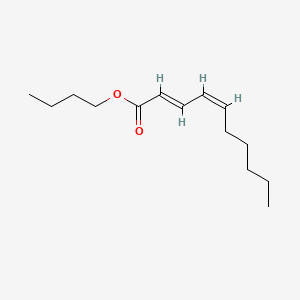
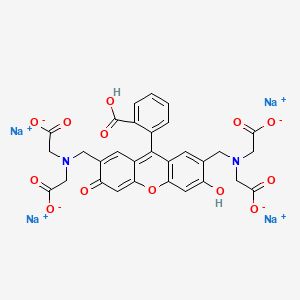
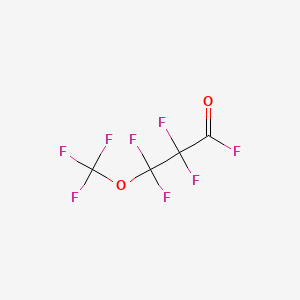
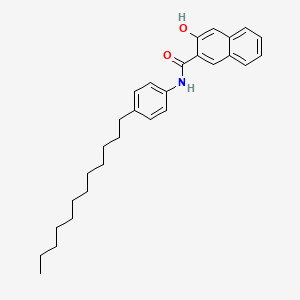
![Trimethyl [1,1'-biphenyl]-2,4',5-tricarboxylate](/img/structure/B1616873.png)
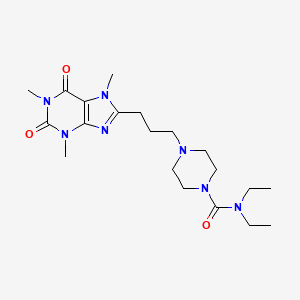
![9-Methyl-9-azabicyclo[3.3.1]nonane](/img/structure/B1616877.png)
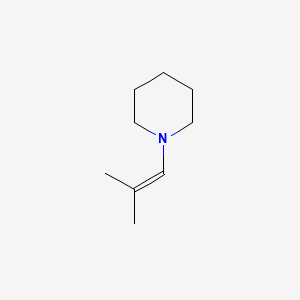
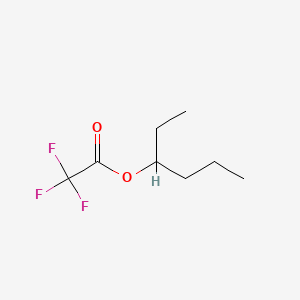
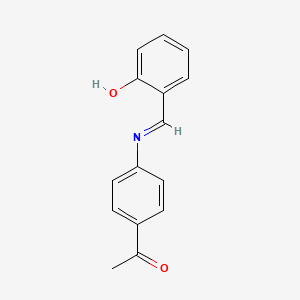
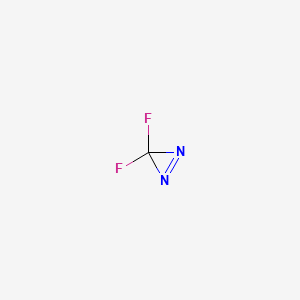
![Dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B1616882.png)
